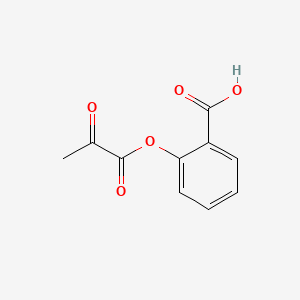

2-((2-Oxopropanoyl)oxy)benzoic acid

Overview

Description

“2-((2-Oxopropanoyl)oxy)benzoic acid” is a chemical compound with the CAS Number: 856095-68-6 . It has a molecular weight of 208.17 and its IUPAC name is 2-((2-oxopropanoyl)oxy)benzoic acid . It is stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The compound has been synthesized as a novel hybrid molecule named OPTBA, an ester of HTB (a 2-hydroxy-4-trifluoromethyl benzoic acid) and pyruvate .Molecular Structure Analysis

The InChI code for the compound is 1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) . The linear formula for the compound is C10H8O5 .Chemical Reactions Analysis

The compound OPTBA was found to be hydrolyzed to HTB and pyruvate with a half-life of 38.6 min in blood and 7.2 and 2.4 h in cortex and striatum, respectively .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Neuroprotection in Postischemic Brain

OBA-09 has shown robust neuroprotective effects in the postischemic brain . It has been found to reduce infarct volumes and ameliorate motor impairment and neurological deficits . This protective effect was manifested by recoveries from neurological and behavioral deficits .

Antioxidative Function

OBA-09 exhibits antioxidative effects in the postischemic brain, which is evidenced by a remarkable reduction of lipid peroxidation and 4-hydroxy-2-nonenal staining . Reactive oxygen species generation was markedly suppressed in primary cortical cultures under oxygen-glucose deprivation .

Hydroxyl Radical Scavenging

Interestingly, OBA-09 has been found capable of scavenging hydroxyl radical in cell-free assays . This suggests its potential application in conditions where oxidative stress plays a key role.

Anti-excitotoxic and Anti-Zn 2+ -toxic Functions

In addition to antioxidative function, OBA-09 exerts anti-excitotoxic and anti-Zn 2+ -toxic functions . These might be attributed to attenuation of ATP and nicotinamide adenine dinucleotide depletion and to the suppression of nuclear factor-κB activity induction .

Cell Signaling Studies

OBA-09 hydrate may be used in cell signaling studies . This suggests its potential use in understanding cellular communication and response mechanisms.

Reversible Hydration of Pyruvic Acid

The compound is an ester of pyruvate and salicylic acid . It has been found that the reversible hydration of pyruvic acid is a key reaction involving this compound .

Safety And Hazards

properties

IUPAC Name |

2-(2-oxopropanoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCDKMLERRCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Oxopropanoyl)oxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

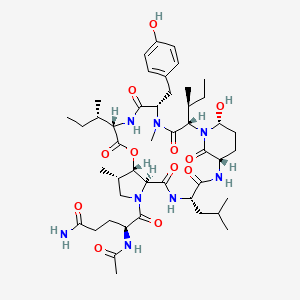

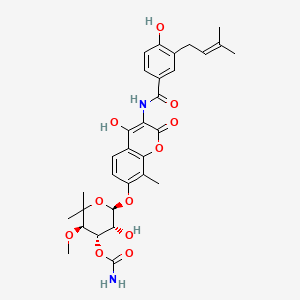

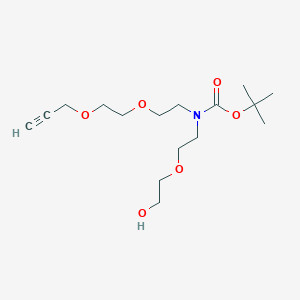

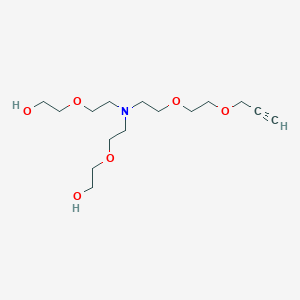

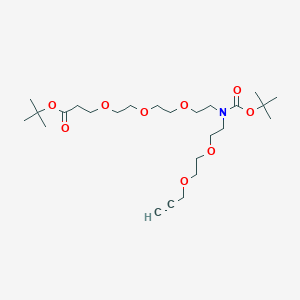

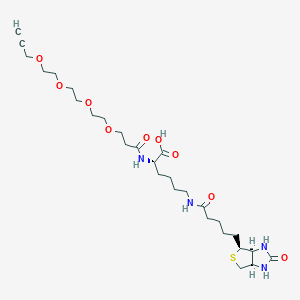

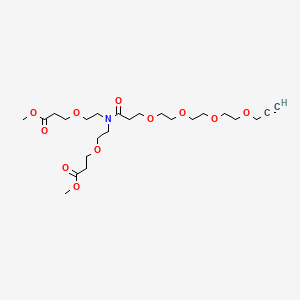

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of OBA-09 in protecting against ischemic brain injury?

A1: OBA-09, a simple ester of pyruvate and salicylic acid, exhibits a multimodal neuroprotective effect through several mechanisms [, ]:

- Anti-oxidative activity: OBA-09 demonstrates direct scavenging of hydroxyl radicals and reduces lipid peroxidation in the postischemic brain [, ]. This effect is further enhanced by its hydrolysis into salicylic acid, a known antioxidant [].

- Anti-excitotoxic and anti-Zn2+-toxic effects: OBA-09 helps maintain cellular energy balance by attenuating ATP and nicotinamide adenine dinucleotide (NAD) depletion, thereby mitigating excitotoxicity and zinc toxicity [].

- Anti-inflammatory action: OBA-09 suppresses the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thus reducing the inflammatory response following ischemia [].

Q2: What evidence suggests that OBA-09 is effective in vivo?

A2: Studies in animal models of cerebral ischemia have demonstrated the therapeutic potential of OBA-09. Administration of OBA-09 following ischemic injury led to significant improvements in neurological and behavioral deficits, indicating functional recovery [, ]. These findings were supported by histological evidence showing reduced brain damage in OBA-09 treated animals [, ].

Q3: How is OBA-09 metabolized in the body?

A3: High-performance liquid chromatography (HPLC) studies revealed that OBA-09 undergoes hydrolysis in vivo, breaking down into salicylic acid and pyruvate. The half-life (t1/2) of OBA-09 was found to be 43 minutes in serum and 4.2 hours in brain parenchyma []. This suggests that both the parent compound and its metabolites contribute to its overall neuroprotective effect.

Q4: Are there any studies investigating the effect of OBA-09 on gene expression in cells relevant to its mechanism of action?

A4: While not directly investigating OBA-09, a study using gingival epithelial cells (OBA-09 cell line) examined the effect of Aggregatibacter actinomycetemcomitans outer membrane proteins, OMP29 and OMP29par, on cellular responses []. This research showed that OMP29His, a recombinant form of OMP29, reduced the expression of CXCL-8, a chemokine involved in neutrophil recruitment and inflammation []. While this study doesn't directly assess OBA-09, it highlights the potential for compounds to modulate inflammatory pathways in this cell line, which could be relevant to OBA-09's anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)